Cas no 3708-59-6 (3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide)

3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide 化学的及び物理的性質
名前と識別子
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- 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide
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- MDL: MFCD26940480
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239766-0.1g |
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide |
3708-59-6 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
Chemenu | CM539876-1g |
3-(Prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide |
3708-59-6 | 97% | 1g |
$*** | 2023-05-30 | |
Life Chemicals | F2145-0552-0.5g |
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide |
3708-59-6 | 95% | 0.5g |
$440.0 | 2023-09-06 | |
Life Chemicals | F2145-0552-5g |
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide |
3708-59-6 | 95% | 5g |
$2019.0 | 2023-09-06 | |
TRC | P220751-100mg |
3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3h)-imine hydrobromide |
3708-59-6 | 100mg |
$ 70.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143152-100mg |
3-(Prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide |
3708-59-6 | 97% | 100mg |
¥1738.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143152-250mg |
3-(Prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide |
3708-59-6 | 97% | 250mg |
¥1930.00 | 2024-05-16 | |
Enamine | EN300-239766-5g |
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide |
3708-59-6 | 5g |
$2028.0 | 2023-09-15 | ||
A2B Chem LLC | AV82340-500mg |
2(3H)-Benzothiazolimine, 3-(2-propynyl)-, monohydrobromide |
3708-59-6 | 95% | 500mg |
$947.00 | 2024-04-20 | |
A2B Chem LLC | AV82340-1mg |
2(3H)-Benzothiazolimine, 3-(2-propynyl)-, monohydrobromide |
3708-59-6 | 95% | 1mg |
$245.00 | 2024-04-20 |
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromideに関する追加情報
Comprehensive Overview of 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide (CAS No. 3708-59-6)
3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide (CAS No. 3708-59-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique benzothiazole core and propargyl functional group, exhibits intriguing chemical properties that make it a subject of interest for scientists exploring novel therapeutic agents and molecular probes. The hydrobromide salt form enhances its stability and solubility, which is critical for various experimental and industrial applications.
In recent years, the demand for heterocyclic compounds like 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide has surged due to their potential in drug discovery and development. Researchers are particularly interested in its bioactive properties, which may contribute to advancements in treating neurological disorders and inflammatory conditions. The compound's alkyne moiety also makes it a valuable building block in click chemistry, a technique widely used in bioconjugation and material science.
The synthesis and characterization of CAS No. 3708-59-6 involve sophisticated techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods ensure the compound's purity and structural integrity, which are paramount for reproducible research outcomes. Additionally, its molecular interactions with biological targets are a hot topic in computational chemistry, where molecular docking and QSAR studies are employed to predict its efficacy and safety profiles.
From an industrial perspective, 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic processes and solvent-free reactions aim to minimize environmental impact while maximizing yield. This aligns with the growing consumer and regulatory focus on eco-friendly manufacturing practices, making the compound a case study for balancing efficiency and sustainability.
Another area of interest is the compound's potential role in personalized medicine. With the rise of precision healthcare, researchers are investigating how derivatives of benzothiazole can be tailored to individual genetic profiles. This aligns with trending searches on "next-generation therapeutics" and "targeted drug delivery," highlighting the compound's relevance in cutting-edge medical research.
In summary, 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide (CAS No. 3708-59-6) represents a versatile and promising compound in modern chemistry and pharmacology. Its unique structure, combined with its potential applications in drug development, bioconjugation, and sustainable chemistry, ensures its continued prominence in scientific discourse. As research progresses, this compound may unlock new possibilities in both academic and industrial settings.
3708-59-6 (3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide) 関連製品
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